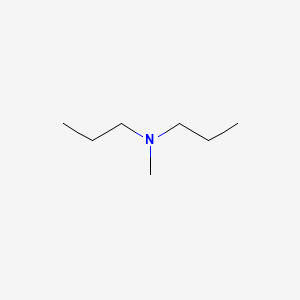

N-Methyldipropylamine

Vue d'ensemble

Description

N-Methyldipropylamine is a useful research compound. Its molecular formula is C7H17N and its molecular weight is 115.22. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Reductive Amination in Synthesis

N-Methyldipropylamine is relevant in the field of synthetic chemistry, particularly in reductive amination processes. A study highlighted the use of cobalt oxide nanoparticles in the synthesis of N-methyl- and N-alkylamines, emphasizing their importance in life-science molecules and their activities (Senthamarai et al., 2018).

Affinity Chromatography

In biomedicine and biotechnology, the purification of biomolecules is crucial. 3,3'-Diamino-N-methyldipropylamine, a structurally simple ligand, has been used in affinity chromatography for the purification of proteins and nucleic acids, demonstrating versatility and effectiveness (Silva et al., 2015).

Mass Spectrometry in Antibiotic Resistance Detection

Matrix-assisted laser desorption ionization–time of flight mass spectrometry (MALDI-TOF MS) is a growing field in identifying antibiotic resistance. Studies show its effectiveness in rapid species identification and in understanding bacterial physiology, including the detection of antibiotic resistance mechanisms (Hrabák et al., 2013).

Synthesis and Structure of Complex Compounds

The synthesis of complex chemical structures like bis(3,3′-diamino-N-methyldipropylamine)-dichlorodi(μ-chloro)dinickel has been explored. These studies contribute to our understanding of molecular structure and coordination chemistry (Korlyukov et al., 2005).

Understanding Endogenous Metabolites

Identification of new endogenous metabolites and their interactions is an emerging area in metabolomics. Research using metabolite immobilization on agarose beads has led to the discovery of novel metabolites, shedding light on biochemical pathways and protein interactions (Kalisiak et al., 2009).

Differential RNA Methylation Analysis

Advancements in RNA methylation studies, such as the development of MeTDiff for analyzing Methylated RNA immunoprecipitation sequencing (MeRIP-Seq) data, contribute significantly to our understanding of transcriptome methylation and its implications (Cui et al., 2018).

Development of Pharmaceutical Compounds

Research into the synthesis of pharmaceutical compounds, such as (E)-2-bromo-5-(4-methylaminostyryl)pyridine, potentially useful as amyloid imaging agents for Alzheimer's disease, demonstrates the application of this compound in drug development (Peng et al., 2009).

Novel Catalysis Methods

Innovative methods in catalysis, such as the development of reusable, non-toxic nickel nanoalloy catalysts for N-methylation of amines, have been explored. These advances are critical in the sustainable production of high-value chemicals (Liu et al., 2021).

Development of Advanced Materials

The development of new materials, such as dipyridine-containing cryptands for proton and Cu(II) encapsulation, demonstrates the application of this compound in material science. These studies contribute to our understanding of macrocyclic chemistry and coordination compounds (Bazzicalupi et al., 2002).

Safety and Hazards

N-Methyldipropylamine is a highly flammable liquid and vapour. It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .

Relevant Papers A paper titled “3,3’-Diamino-N-methyldipropylamine as a versatile affinity ligand” discusses the use of a structurally similar compound, 3,3’-Diamino-N-methyldipropylamine, in affinity chromatography to purify proteins and nucleic acids . This suggests potential applications of this compound in similar areas.

Propriétés

IUPAC Name |

N-methyl-N-propylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBMZKBIZUWTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50955612 | |

| Record name | N-Methyl-N-propylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3405-42-3 | |

| Record name | N-Methyl-N-propylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyldipropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2490028.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methylthiazole-4-carboxamide](/img/structure/B2490029.png)

![NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE](/img/structure/B2490037.png)

![N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490038.png)

![N-(2,6-dimethylphenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2490046.png)

![4-(tert-butyl)-N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylphenyl}benzenesulfonamide](/img/structure/B2490047.png)

![4-{[1-(2-bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine](/img/structure/B2490050.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2490051.png)